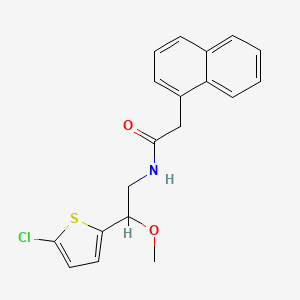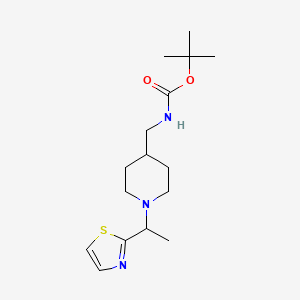![molecular formula C30H23N3O2 B2512987 N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine CAS No. 1993493-33-6](/img/structure/B2512987.png)
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several distinct functional groups, including a quinazolinone, a chromene, and a biphenyl . Quinazolinones are a class of nitrogen-containing heterocyclic compounds that are a core structural component in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone portion of the molecule is a nitrogen-containing heterocyclic compound . The chromene portion is a 2H-chromene, a type of oxygen-containing heterocycle. The biphenyl portion consists of two connected phenyl rings.Aplicaciones Científicas De Investigación
Synthetic Protocols and Pharmacological Importance
- Synthetic Approaches to Chromenones : 6H-Benzo[c]chromen-6-ones, similar in structure to part of the query compound, are significant due to their core structure in secondary metabolites with considerable pharmacological importance. Synthetic protocols for these compounds, including the Suzuki coupling reaction and reactions involving Michael acceptors with dicarbonyl compounds, have been reviewed, highlighting their relevance in creating biologically active molecules (Mazimba, 2016).
Antioxidant Applications
- Ethoxyquin and Analogues : The antioxidant ethoxyquin and its analogues, though not directly related, demonstrate the importance of chemical analogues in enhancing the stability and efficacy of compounds used in various applications, including food preservation (de Koning, 2002).
Anticancer and Antitubercular Activities
- Anticancer Drugs : Research on compounds with specific functionalities has shown significant tumor specificity and reduced keratinocyte toxicity, suggesting the potential for the development of new anticancer drugs (Sugita et al., 2017).
- Antitubercular Activity : The modification of isoniazid structure and derivatives has been explored for anti-tubercular activity, indicating how specific molecular modifications can lead to significant therapeutic potentials (Asif, 2014).
OLED Applications
- BODIPY-based Materials : The development of BODIPY-based materials for OLED applications illustrates the versatility of certain molecular frameworks in electronic and light-emitting applications, potentially relevant to parts of the queried compound (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-N-(4-phenylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-15-16-28-23(17-25)18-26(29-31-19-22-9-5-6-10-27(22)33-29)30(35-28)32-24-13-11-21(12-14-24)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQMKWNPKOYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C5=NCC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![6-Amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)



![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)



